molecular formula C10H14N8O2S B11335117 2-({1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11335117
M. Wt: 310.34 g/mol
InChI Key: DLBCAJUMLQNSMV-UHFFFAOYSA-N
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Description

2-({1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of triazine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with 1H-1,2,4-triazole-3-thiol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the dimethylamino group can result in various substituted derivatives.

Scientific Research Applications

2-({1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-({1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazine and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom can form covalent bonds with certain biomolecules, leading to changes in their function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in a variety of biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)acetamide: A simpler compound with similar functional groups but lacking the triazine and triazole rings.

    4-(dimethylamino)-6-methoxy-1,3,5-triazine: Shares the triazine ring but lacks the triazole and sulfanyl groups.

    1H-1,2,4-triazole-3-thiol: Contains the triazole and sulfanyl groups but lacks the triazine ring.

Uniqueness

2-({1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its combination of triazine and triazole rings, along with the presence of a sulfanyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H14N8O2S

Molecular Weight

310.34 g/mol

IUPAC Name

2-[[1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C10H14N8O2S/c1-17(2)7-13-8(15-9(14-7)20-3)18-5-12-10(16-18)21-4-6(11)19/h5H,4H2,1-3H3,(H2,11,19)

InChI Key

DLBCAJUMLQNSMV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2C=NC(=N2)SCC(=O)N)OC

Origin of Product

United States

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